MCT4-IN-1 is a selective inhibitor of the monocarboxylate transporter 4 (MCT4), a protein integral to the transport of lactate and other monocarboxylates across cell membranes. This compound has garnered attention due to its potential implications in cancer biology, particularly in modulating the tumor microenvironment and influencing cancer cell metabolism.
MCT4-IN-1 is classified as a small molecule inhibitor targeting MCT4, which is part of the solute carrier family of transporters. MCT4 is primarily expressed in glycolytic tissues, including certain cancer cells, where it facilitates the export of lactate produced during anaerobic glycolysis. The inhibition of MCT4 has been shown to impact tumor growth and progression by altering lactate levels in the tumor microenvironment, making it a promising candidate for cancer therapy .
The synthesis of MCT4-IN-1 involves several steps typical for small molecule drug development. While specific synthetic pathways for MCT4-IN-1 are not detailed in the available literature, general approaches for synthesizing similar compounds often include:
The synthesis process would be optimized through iterative testing to maximize yield and purity.
The molecular structure of MCT4-IN-1 is characterized by its specific arrangement of atoms that facilitate its interaction with the MCT4 protein. While the exact molecular formula and structure are not provided in the search results, typical inhibitors of transport proteins like MCT4 often feature:
Data regarding molecular weight, solubility, and other physicochemical properties would typically be acquired through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
MCT4-IN-1 primarily functions through competitive inhibition of MCT4, blocking lactate transport out of cells. The biochemical reactions involved include:
This mechanism is particularly relevant under hypoxic conditions where cancer cells often upregulate MCT4 expression.
The mechanism by which MCT4-IN-1 exerts its effects involves several key processes:
Data from experimental studies indicate that targeting MCT4 can reverse lactic acid-mediated immunosuppression in tumors, suggesting a dual role for this compound in both metabolic regulation and immune modulation.
While specific data for MCT4-IN-1 is limited, compounds in this class typically exhibit:
Characterization methods such as high-performance liquid chromatography (HPLC) would provide insights into purity and stability profiles.
MCT4-IN-1 holds significant promise in various scientific applications:
Monocarboxylate transporter 4 (encoded by SLC16A3) is distinguished by its low affinity for lactate (Michaelis constant = 22–28 millimolar) and pyruvate (Michaelis constant = 153 millimolar) compared to other MCT isoforms. This kinetic property suits Monocarboxylate transporter 4 for efficient lactate extrusion from cells exhibiting high glycolytic flux. In tumors, hypoxia-inducible factor 1-alpha upregulates Monocarboxylate transporter 4 expression, enabling cancer cells to expel lactate generated via aerobic glycolysis (the Warburg effect). This process prevents intracellular acidification while sustaining glycolytic rates by regenerating nicotinamide adenine dinucleotide⁺ pools [1] [4] [6].
Table 1: Kinetic Properties and Functions of Key Monocarboxylate Transporters in Cancer
Transporter | Gene | Lactate Michaelis constant (millimolar) | Primary Role in Cancer | Expression Regulation |
---|---|---|---|---|
Monocarboxylate transporter 1 | SLC16A1 | 3.5–10 | Lactate import/export; fuels oxidative phosphorylation | Hypoxia-inducible factor 1-alpha, Cellular myelocytomatosis oncogene |
Monocarboxylate transporter 4 | SLC16A3 | 22–28 | Lactate export; maintains glycolytic flux | Hypoxia-inducible factor 1-alpha, Glucose, DeltaNp63alpha-Specificity protein 1 pathway |
Monocarboxylate transporter 2 | SLC16A7 | 0.5–0.75 | High-affinity lactate uptake | Constitutive |
Research across multiple carcinomas reveals that Monocarboxylate transporter 4 supports aggressive phenotypes:
The Warburg effect describes the preference of cancer cells for glycolysis over oxidative phosphorylation regardless of oxygen availability. This metabolic reprogramming generates substantial lactate, necessitating efficient shuttling mechanisms. Monocarboxylate transporter 4 mediates lactate efflux from glycolytic cancer cells, while Monocarboxylate transporter 1 facilitates lactate uptake by oxidative cells for mitochondrial ATP production. This metabolic symbiosis creates a lactate gradient within tumors that fuels progression and metastasis [1] [7] [10].
Table 2: Clinical Correlations of Monocarboxylate transporter 4 Expression in Human Cancers
Cancer Type | Prognostic Association | Metastatic Correlation | Key Functional Roles |
---|---|---|---|
Lung adenocarcinoma | Reduced overall survival (Hazard ratio = 1.78) | Lymph node/distant metastasis | Glycolytic maintenance, Angiogenesis |
Colorectal cancer | Reduced disease-free survival (Hazard ratio = 1.70) | Lymph node metastasis (Odds ratio = 1.87) | Metabolic symbiosis, Immune evasion |
Breast cancer | Reduced overall survival | Distant metastasis (Odds ratio = 2.18) | Reverse Warburg effect, Fibroblast activation |
Key implications include:
Hypoxic niches within solid tumors drive SLC16A3 upregulation through hypoxia-inducible factor 1-alpha stabilization, positioning Monocarboxylate transporter 4 as a target for metabolic inhibition. Preclinical strategies to disrupt Monocarboxylate transporter 4 function demonstrate reduced tumor growth and sensitization to conventional therapies:
These approaches underscore Monocarboxylate transporter 4’s therapeutic relevance while highlighting compensatory challenges. For instance, Monocarboxylate transporter 1 upregulation may bypass Monocarboxylate transporter 4 inhibition, necessitating combinatorial targeting in heterogeneous tumors [4] [7]. Nevertheless, Monocarboxylate transporter 4 remains a promising vulnerability in malignancies reliant on glycolytic metabolism.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: